PF 06260933 dihydrochloride is a small molecule compound primarily recognized for its role as an inhibitor of the mitogen-activated protein kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered significant attention in the field of biomedical research due to its potential therapeutic applications, particularly in diabetes and cancer treatments. Its chemical formula is with a molecular weight of approximately 369.68 g/mol. The compound is sold for research purposes and is sourced from various suppliers, including Tocris and Sigma-Aldrich .
PF 06260933 dihydrochloride is classified as a kinase inhibitor, specifically targeting MAP4K4, MINK, and TNIK with inhibitory concentrations (IC50) of 140 nM, 8 nM, and 13 nM respectively . It is produced under agreements from Pfizer Inc. for laboratory research use only. The compound has been included in various compound libraries aimed at screening for kinase inhibitors and antiviral agents .
The final product is purified to ensure a high degree of purity (≥98% as determined by high-performance liquid chromatography) before being made available for research applications .
PF 06260933 dihydrochloride possesses a complex molecular structure characterized by:
The InChI Key for PF 06260933 dihydrochloride is VRQXEOPUAQLBQI-UHFFFAOYSA-N, and its PubChem ID is 118701007 .
PF 06260933 dihydrochloride has been shown to participate in various biochemical reactions primarily through its inhibition of MAP4K4. Notable findings include:
The mechanism by which PF 06260933 exerts its effects primarily involves the inhibition of MAP4K4 activity. This inhibition disrupts signaling pathways that are critical for cell migration and invasion. Key points include:
PF 06260933 dihydrochloride has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: